Belamcandaphenol P
Description
Belamcandaphenol P is an iridal-type triterpenoid compound first isolated from the seeds of Belamcanda chinensis (syn. Iris domestica), a plant widely used in traditional medicine . This compound belongs to a structurally unique class of triterpenoids characterized by a cycloiridane backbone, which is associated with diverse biological activities, including anti-inflammatory and antioxidant properties. Recent studies highlight its high concentration in B. Unlike other triterpenoids derived from the roots of B. chinensis, this compound is predominantly seed-specific, positioning the seeds as a novel resource for iridal-type compounds .
Properties
CAS No. |
163565-73-9 |
|---|---|
Molecular Formula |
C25H42O3 |
Molecular Weight |
390.60 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Belamcandaphenol P shares structural and biosynthetic pathways with other iridal-type triterpenoids, such as isoiridogermanal, iridobelamal A, and iridal. These compounds are distinguished by their cyclized iridoid frameworks but differ in functional group substitutions and oxidation states (Table 1).
Table 1: Structural and Source Comparison of Iridal-Type Triterpenoids
Key Observations :
- Structural Diversity: While all compounds share a cycloiridane backbone, functional groups like epoxides (isoiridogermanal) and ketones (iridobelamal A) influence their reactivity and bioactivity. This compound’s hydroxyl groups may enhance its solubility and antioxidant capacity compared to less polar analogs .
- Source Specificity: this compound and its analogs are abundant in seeds, whereas traditional sources like roots yield iridal, which has a lactone ring and lower solubility .
Comparison with Functionally Similar Compounds
This compound is pharmacologically distinct from non-triterpenoid compounds in B. chinensis, such as belamcandaphenol (a ketone) and apocynin (a phenolic compound). These differences underscore the plant’s chemical diversity (Table 2).
Table 2: Functional Comparison Across Compound Classes
Key Observations :
- Bioactivity Potential: this compound’s triterpenoid structure may confer stronger antioxidant effects than phenolic compounds like apocynin, which target specific enzymes .
- Bioavailability: Computational models suggest this compound has high gastrointestinal absorption (GI = 55%) but low blood-brain barrier (BBB) penetration, unlike apocynin .
Q & A
Q. What systematic review frameworks are effective for synthesizing conflicting evidence on this compound’s therapeutic potential?
- Methodological Answer : Apply PRISMA guidelines with PICOS criteria:
- Population : Cell/animal models relevant to inflammation.
- Intervention : this compound dosage/administration route.
- Comparison : Standard inhibitors (e.g., dexamethasone).
- Outcome : IC50, cytokine levels.
- Study design : In vitro, in vivo, clinical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
